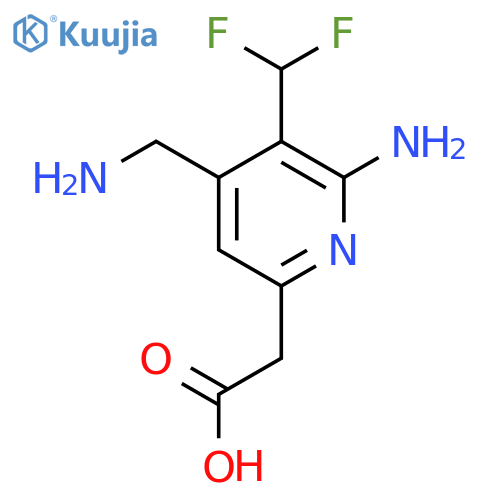

Cas no 1803687-43-5 (2-Amino-4-(aminomethyl)-3-(difluoromethyl)pyridine-6-acetic acid)

2-Amino-4-(aminomethyl)-3-(difluoromethyl)pyridine-6-acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-Amino-4-(aminomethyl)-3-(difluoromethyl)pyridine-6-acetic acid

-

- インチ: 1S/C9H11F2N3O2/c10-8(11)7-4(3-12)1-5(2-6(15)16)14-9(7)13/h1,8H,2-3,12H2,(H2,13,14)(H,15,16)

- InChIKey: JRRZCVVOJLMIKN-UHFFFAOYSA-N

- ほほえんだ: FC(C1=C(N)N=C(CC(=O)O)C=C1CN)F

計算された属性

- 水素結合ドナー数: 3

- 水素結合受容体数: 7

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 253

- トポロジー分子極性表面積: 102

- 疎水性パラメータ計算基準値(XlogP): -2.8

2-Amino-4-(aminomethyl)-3-(difluoromethyl)pyridine-6-acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029065495-1g |

2-Amino-4-(aminomethyl)-3-(difluoromethyl)pyridine-6-acetic acid |

1803687-43-5 | 97% | 1g |

$1,504.90 | 2022-04-02 |

2-Amino-4-(aminomethyl)-3-(difluoromethyl)pyridine-6-acetic acid 関連文献

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861

-

Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716

-

Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748

-

W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902

-

Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266

2-Amino-4-(aminomethyl)-3-(difluoromethyl)pyridine-6-acetic acidに関する追加情報

Introduction to 2-Amino-4-(aminomethyl)-3-(difluoromethyl)pyridine-6-acetic acid (CAS No. 1803687-43-5)

2-Amino-4-(aminomethyl)-3-(difluoromethyl)pyridine-6-acetic acid, identified by the CAS number 1803687-43-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine derivatives, a class of molecules widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this compound, particularly the presence of an amino group, an aminomethyl substituent, a difluoromethyl group, and an acetic acid moiety, contribute to its unique chemical properties and biological interactions.

The aminomethyl group at the 4-position and the difluoromethyl group at the 3-position are particularly noteworthy, as they introduce specific electronic and steric effects that can modulate the compound's reactivity and binding affinity to biological targets. The acetic acid moiety at the 6-position further enhances its solubility and bioavailability, making it a promising candidate for further pharmacological investigation.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high precision. Studies have suggested that the aminomethyl group can form hydrogen bonds with polar residues in protein targets, while the difluoromethyl group may engage in hydrophobic interactions or participate in halogen bonding. These interactions are critical for designing molecules with enhanced affinity and selectivity.

In the context of drug discovery, 2-Amino-4-(aminomethyl)-3-(difluoromethyl)pyridine-6-acetic acid has been explored as a lead compound for developing novel therapeutic agents. Its structural motifs are reminiscent of known bioactive scaffolds, suggesting potential applications in treating various diseases, including inflammatory disorders, infectious diseases, and cancers. The difluoromethyl group, in particular, is a well-documented pharmacophore that can improve metabolic stability and binding affinity.

One of the most intriguing aspects of this compound is its potential role as an intermediate in synthesizing more complex molecules. The presence of multiple reactive sites allows for facile functionalization, enabling chemists to tailor its properties for specific applications. For instance, the aminomethyl group can be used to link other pharmacophores via amide or urea bonds, while the carboxylic acid functionality can be esterified or amidated to enhance solubility or bioavailability.

The synthesis of 2-Amino-4-(aminomethyl)-3-(difluoromethyl)pyridine-6-acetic acid presents both challenges and opportunities. Traditional synthetic routes often involve multi-step sequences with harsh reaction conditions, necessitating optimization to improve yield and purity. However, recent methodologies have focused on greener approaches, such as catalytic hydrogenation and microwave-assisted synthesis, which can streamline the process while minimizing environmental impact.

From a regulatory perspective, ensuring compliance with Good Manufacturing Practices (GMP) is crucial for pharmaceutical-grade production. Quality control measures must be implemented at every stage of synthesis to guarantee consistency and safety. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are essential for characterizing the compound and verifying its purity.

The biological evaluation of 2-Amino-4-(aminomethyl)-3-(difluoromethyl)pyridine-6-acetic acid has revealed promising preliminary results. In vitro assays have demonstrated its ability to modulate certain enzyme activities relevant to disease pathways. For example, it has shown inhibitory effects on kinases involved in cancer progression and inflammatory responses. These findings warrant further investigation into its potential as a therapeutic agent.

Future research directions may include exploring structure-activity relationships (SAR) to optimize its pharmacological properties. By systematically modifying substituents such as the aminomethyl or difluoromethyl groups, researchers can fine-tune its activity against specific targets while maintaining favorable physicochemical properties. Additionally, investigating its mechanism of action will provide insights into how it interacts with biological systems and could inform the development of next-generation drugs.

The versatility of 2-Amino-4-(aminomethyl)-3-(difluoromethyl)pyridine-6-acetic acid makes it a valuable building block for drug discovery efforts. Its unique structural features offer opportunities for innovation across multiple therapeutic areas. As research continues to uncover new applications and synthetic strategies, this compound is poised to play an increasingly important role in pharmaceutical development.

1803687-43-5 (2-Amino-4-(aminomethyl)-3-(difluoromethyl)pyridine-6-acetic acid) 関連製品

- 1007488-29-0((1-Ethyl-1H-pyrazol-5-yl)methanol)

- 1909324-66-8(1-bromo-4-1-(4-nitrophenyl)ethoxybenzene)

- 91324-13-9(1-(9H-carbazol-9-yl)-3-(diethylamino)propan-2-ol)

- 171605-91-7(Xiaochongliulin)

- 2680718-14-1(tert-butyl N-cyclopropyl-N-(2-nitrophenyl)methylcarbamate)

- 2839143-90-5(2-[(5-Bromopyridin-3-yl)oxy]ethan-1-amine dihydrochloride)

- 220299-99-0(methyl 2-(4-acetamidophenoxy)acetate)

- 899973-27-4(methyl 4-{5-amino-1-(4-fluorophenyl)methyl-1H-1,2,3-triazole-4-amido}benzoate)

- 2034467-52-0(methyl 4-{5-hydroxy-3-(thiophen-3-yl)pentylsulfamoyl}benzoate)

- 1778736-18-7(Biotin-PEG4-alcohol)